3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride
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Overview
Description
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Formation of Azetidine Ring: The aldehyde undergoes a cyclization reaction with an appropriate amine to form the azetidine ring.
Hydroxylation: The azetidine ring is then hydroxylated to introduce the hydroxyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Propan-2-ylphenyl)azetidin-3-one.
Reduction: Formation of 3-(4-Propan-2-ylphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the electrophile used.
Scientific Research Applications
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Ethylphenyl)azetidin-3-ol;hydrochloride
- 3-(4-Propylphenyl)azetidin-3-ol;hydrochloride
Uniqueness
3-(4-Propan-2-ylphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to its analogs.
Properties
IUPAC Name |
3-(4-propan-2-ylphenyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)12(14)7-13-8-12;/h3-6,9,13-14H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDEBZZYUVJFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CNC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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